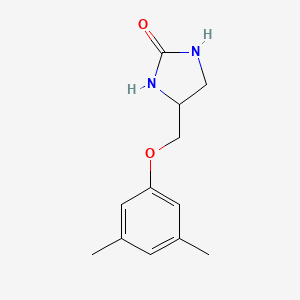
Psalmotoxin-1 / PcTx1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psalmotoxin-1 (PcTx1, Pi-theraphotoxin-Pc1a) has been isolated from the venom of the Spider Psalmopoeus cambridgei (Trinidad chevron tarantula). PcTx1 is known to block potently (IC50 = 1 nM) and selectively the H+-gated sodium channel ASIC1a (acid-sensitive ion channel 1a). The blockage is rapid and reversible. PcTx1 can distinguish between the two ASIC1 splice variants ASIC1a and ASIC1b. PcTx1 loses its capacity to block ASIC1a as soon as this subunit is associated with another member of the family (ASIC2a or ASIC3). PcTx1 demonstrates an analgesic effect in acute and neuropathic pain models.
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Cation Currents in Malignant Glioma Cells
Psalmotoxin 1 (PcTx1) inhibits cation currents mediated by acid-sensing ion channels (ASICs) in high-grade human astrocytoma cells (glioblastoma multiforme). This inhibition is specific to glioma cells, not affecting normal human astrocytes, suggesting PcTx1's potential in targeting specific ASIC-containing ion channels for glioma treatment (Bubien et al., 2004).
2. Structural Insights for ASIC1a Channel Inhibition
Recombinant production of PcTx1 has facilitated the understanding of its three-dimensional structure, offering insights into key structural elements for ASIC1a channel binding. This knowledge aids in comprehending how PcTx1 modulates these channels, which are significant for pain perception and synaptic plasticity (Escoubas et al., 2003).
3. State-Dependent Interaction with Acid-Sensing Ion Channels
PcTx1's interaction with ASICs is state-dependent, binding differently to various states (closed, open, desensitized) of the channel. This complex interaction pattern offers a deeper understanding of the channel's modulation, essential for developing therapeutics targeting neurological conditions (Chen et al., 2006).
4. Molecular Dynamics Simulations for Understanding Channel Gating
Molecular dynamics simulations have been used to investigate PcTx1's role in regulating ASIC1a gating. These studies provide insights into the conformational changes and interactions at the molecular level, crucial for understanding and manipulating ASIC1a's function (Yu et al., 2018).
5. Analgesic Properties via ASIC1a Inhibition
PcTx1 has potent analgesic properties against various types of pain in rodents, attributed to its blockade of ASIC1a. This leads to activation of the endogenous enkephalin pathway, highlighting its potential in pain management (Mazzuca et al., 2007).
6. Insights into Homology Models of ASICs
Homology models of human ASICs have been constructed and evaluated by in silico docking with PcTx1. This research aids in understanding the toxin-channel complex stability and could lead to the design of new compounds for treating pain or ischemic stroke (Qadri et al., 2009).
7. Investigating the Mechanism of PcTx1 on ASIC1a Channel Gating
Further molecular dynamics simulations have been conducted to understand the functional role of PcTx1 residues in ASIC1a channel gating. This study provides a pathway to influence channel gating, contributing to the development of novel therapeutic interventions (Zeng & Huang, 2017).
8. PcTx1's Anti-Plasmodial Activity
Research into the structural properties of PcTx1 has revealed its antiplasmodial activity against Plasmodium falciparum, offering a potential lead for new antimalarial drugs. Understanding PcFK1's structure helps in elucidating its unique mechanism of action (Pimentel et al., 2006).
Eigenschaften
Molekularformel |
C200H312N62O57S6 |
|---|---|
Molekulargewicht |
4690.82 Da |
Aussehen |
White lyophilized solidPurity rate: > 98%AA sequence: Glu-Asp-Cys3-Ile-Pro-Lys-Trp-Lys-Gly-Cys10-Val-Asn-Arg-His-Gly-Asp-Cys17-Cys18-Glu-Gly-Leu-Glu-Cys23-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys33-Val-Pro-Lys-Thr-Pro-Lys-Thr-OHDisulfide bonds: Cys3-Cys18, Cys10-Cys23 and Cys17-Cys33Length (aa): 40 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



